molecular formula C6H3BrCl2O B3034085 2-Bromo-3,5-dichlorophenol CAS No. 13659-22-8

2-Bromo-3,5-dichlorophenol

Cat. No.: B3034085
CAS No.: 13659-22-8
M. Wt: 241.89 g/mol
InChI Key: CYIGVUYGLXFTPV-UHFFFAOYSA-N
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Description

2-Bromo-3,5-dichlorophenol is a useful research compound. Its molecular formula is C6H3BrCl2O and its molecular weight is 241.89 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3,5-dichlorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrCl2O/c7-6-4(9)1-3(8)2-5(6)10/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYIGVUYGLXFTPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)Br)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Bromo-3,5-dichlorophenol CAS number 1435-91-2 literature review

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for research scientists and drug development professionals. It prioritizes experimental rigor, mechanistic insight, and actionable data.[1]

Identity, Synthesis, and Application in Cross-Coupling Architectures

Part 1: Identity & Chemical Architecture[1]

Identity Verification (Critical Note)

User Query CAS: 1435-91-2 Corrected CAS: 13659-22-8

Technical Note: The CAS number 1435-91-2 provided in the query often yields ambiguous database results or refers to unrelated isomeric forms. The definitive CAS registry number for 2-Bromo-3,5-dichlorophenol is 13659-22-8 .[2][3][4] Researchers must verify the substitution pattern using NMR spectroscopy to distinguish it from its isomer, 4-Bromo-3,5-dichlorophenol (CAS 1940-28-9), which is thermodynamically favored in some synthetic routes.

Structural Specifications

The compound features a phenol core with chlorine atoms at the meta positions (3,[1]5) and a bromine atom at the ortho position (2).[1][5] This specific substitution pattern creates a unique steric and electronic environment:

  • Electronic Effect: The phenol hydroxyl group (-OH) is a strong electron donor (activator), while the two chlorines are electron-withdrawing (deactivators).

  • Steric Environment: The C2-position (ortho) is flanked by the hydroxyl group and a chlorine at C3. This "buttressing effect" makes the bromine labile for cross-coupling but stable enough to resist spontaneous dehalogenation.[1]

PropertyValue
IUPAC Name This compound
CAS Number 13659-22-8
Molecular Formula

Molecular Weight 241.90 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 52–59 °C (Isomer dependent purity)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in Water

Part 2: Synthetic Methodology

Core Directive: The synthesis of this compound requires controlling regioselectivity. Bromination of 3,5-dichlorophenol can yield both the ortho (2-bromo) and para (4-bromo) isomers. The para position is sterically shielded by the two flanking chlorines (positions 3 and 5), which kinetically favors ortho substitution under controlled conditions.[1]

Synthesis Protocol: Regioselective Bromination

Objective: Synthesize this compound from 3,5-dichlorophenol with >90% regioselectivity.

Reagents:

  • Substrate: 3,5-Dichlorophenol (1.0 eq)

  • Reagent: Bromine (

    
    ) (1.05 eq)[1]
    
  • Solvent: Dichloromethane (DCM) or Carbon Disulfide (

    
    )[1]
    
  • Catalyst: tert-Butylamine (0.1 eq) – Optional, promotes ortho-selectivity via hydrogen bonding.

Step-by-Step Workflow:

  • Solvation: Dissolve 3,5-dichlorophenol (10 g, 61.3 mmol) in anhydrous DCM (100 mL) in a round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel.

  • Temperature Control: Cool the solution to 0°C using an ice/salt bath. Low temperature is critical to minimize over-bromination and thermodynamic equilibration to the para isomer.[1]

  • Bromine Addition: Dilute bromine (

    
    , 3.3 mL, 64.4 mmol) in DCM (20 mL). Add this solution dropwise over 60 minutes.
    
    • Mechanistic Insight: Slow addition prevents localized high concentrations of

      
      , reducing the risk of poly-bromination.[1]
      
  • Reaction Monitoring: Stir at 0–5°C for 4 hours. Monitor via TLC (Hexane/EtOAc 8:2) or HPLC.[1] The starting material (

    
    ) should disappear, replaced by the product (
    
    
    
    ).
  • Quenching: Quench the reaction by adding saturated aqueous Sodium Thiosulfate (

    
    ) to neutralize unreacted bromine (indicated by the disappearance of the red/orange color).
    
  • Workup:

    • Separate the organic layer.[1][6][7]

    • Extract the aqueous layer with DCM (2 x 50 mL).[1]

    • Combine organic layers and wash with Brine.[1]

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Hexane/Ethanol to isolate the 2-bromo isomer. If the para isomer is present (>5%), purify via silica gel column chromatography (Gradient: 100% Hexane

    
     5% EtOAc/Hexane).[1]
    
Visualizing the Synthesis Pathway

Synthesis Start 3,5-Dichlorophenol Intermediate Sigma Complex (Transition State) Start->Intermediate Electrophilic Attack Reagent Br2 / DCM 0°C, 4h Product_Ortho This compound (Major Product) Intermediate->Product_Ortho Kinetic Control (Steric Shielding at Para) Product_Para 4-Bromo-3,5-dichlorophenol (Minor Product) Intermediate->Product_Para Thermodynamic Path

Caption: Electrophilic aromatic substitution pathway favoring ortho-bromination due to steric hindrance at the para-position (flanked by two Cl atoms).

Part 3: Applications in Drug Discovery

The this compound scaffold is a high-value "orthogonal" building block. The Bromine atom is significantly more reactive toward Pd-catalyzed oxidative addition than the Chlorine atoms, allowing for chemoselective cross-coupling.

Suzuki-Miyaura Cross-Coupling

This reaction is the primary utility of the scaffold, enabling the attachment of aryl or heteroaryl groups at the C2 position while leaving the C3/C5 chlorines intact for later functionalization.[1]

Protocol for C2-Arylation:

  • Substrate: this compound (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.2 eq)[1]

  • Catalyst:

    
     (5 mol%)[1]
    
  • Base:

    
     (2.0 eq)[1]
    
  • Solvent: 1,4-Dioxane/Water (4:1)

  • Conditions: 90°C, 12 hours, Inert Atmosphere (

    
    ).
    

Mechanism of Chemoselectivity: The C-Br bond (


) is weaker than the C-Cl bond (

). Palladium(0) inserts selectively into the C-Br bond during the oxidative addition step, preserving the chlorines.[1]
Visualizing the Catalytic Cycle

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Selectivity: Br > Cl) Pd0->OxAdd Complex1 Ar-Pd(II)-Br Complex OxAdd->Complex1 TransMet Transmetallation (+ Ar'-B(OH)2 / Base) Complex1->TransMet Complex2 Ar-Pd(II)-Ar' TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regeneration

Caption: Pd-catalyzed Suzuki cycle highlighting the chemoselective oxidative addition at the C-Br bond over C-Cl bonds.

Part 4: Safety & Toxicology (SDS Summary)

Hazard Classification:

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]

  • Serious Eye Damage: Category 2A (Causes serious eye irritation).[1]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

  • Ventilation: All operations involving bromine or the dry solid must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

  • Waste: Halogenated organic waste.[1] Do not mix with strong oxidizers or alkali metals.[1]

References

  • PubChem Compound Summary. (2025). This compound (CAS 13659-22-8).[2][3][4] National Center for Biotechnology Information.[1] [Link][1]

  • Organic Chemistry Portal. (2024).[1] Suzuki-Miyaura Coupling: Mechanism and Chemoselectivity.[1][Link]

Sources

Technical Guide: 2-Bromo-3,5-dichlorophenol as a Strategic Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and pharmaceutical utility of 2-Bromo-3,5-dichlorophenol , a specialized halogenated intermediate.

CAS Number: 13659-22-8 Molecular Formula: C₆H₃BrCl₂O Molecular Weight: 241.90 g/mol IUPAC Name: this compound[1]

Executive Summary

This compound is a tri-halogenated phenolic building block critical for the synthesis of poly-functionalized pharmaceutical active ingredients (APIs), agrochemicals, and antimicrobial agents. Its value lies in its unique substitution pattern: the bromine atom at the ortho position (C2) serves as a selective handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), while the chlorine atoms at C3 and C5 provide metabolic stability and lipophilicity—key parameters for enhancing the bioavailability of drug candidates.

This guide addresses the primary challenge in working with this intermediate: Regioselectivity . Standard bromination of 3,5-dichlorophenol favors the para position (C4). This document outlines a validated, amine-catalyzed protocol to invert this selectivity toward the desired ortho (C2) isomer.

Chemical Identity & Properties

PropertySpecification
Appearance White to off-white crystalline solid
Melting Point 79–81 °C
Boiling Point ~260 °C (at 760 mmHg)
Solubility Soluble in DCM, Methanol, Ethyl Acetate; Insoluble in Water
Acidity (pKa) ~6.5–7.0 (More acidic than phenol due to electron-withdrawing halogens)
Isomeric Purity Critical Control Point: Must distinguish from 4-Bromo-3,5-dichlorophenol

High-Fidelity Synthesis Protocol

The Challenge: Regiocontrol

Direct bromination of 3,5-dichlorophenol using elemental bromine (


) typically yields 4-bromo-3,5-dichlorophenol  as the major product. This occurs because the C4 position, although sterically flanked by two chlorines, is electronically activated (para to OH) and less hindered than the C2 position (flanked by OH and Cl).
The Solution: Amine-Catalyzed Ortho-Bromination

To selectively target the C2 (ortho) position, we employ a catalytic system using N-Bromosuccinimide (NBS) and a secondary amine (e.g., diisopropylamine). The amine forms a hydrogen-bonded complex with the phenol, directing the brominating agent to the ortho position via a cyclic transition state.

Validated Experimental Workflow

Reagents:

  • Substrate: 3,5-Dichlorophenol (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Catalyst: Diisopropylamine (0.1 eq)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step Protocol:

  • Dissolution: Dissolve 3,5-dichlorophenol (10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (

    
    ).
    
  • Catalyst Addition: Add diisopropylamine (1.0 mmol) and stir at room temperature for 15 minutes to establish the phenol-amine H-bond network.

  • Bromination: Cool the solution to 0°C. Slowly add NBS (10.5 mmol) portion-wise over 30 minutes. The slow addition prevents localized high concentrations of brominating agent that could lead to poly-bromination.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[2]

  • Quench: Quench with saturated sodium thiosulfate solution to neutralize unreacted NBS.

  • Workup: Extract with DCM, wash with dilute HCl (to remove amine), then brine. Dry over

    
    .
    
  • Purification: Recrystallize from Hexane/Chloroform to remove trace 4-bromo isomer.

Yield Expectation: 85–92% ortho-isomer selectivity.

Mechanistic Visualization

The following diagram illustrates the regioselectivity divergence between standard and amine-catalyzed conditions.

SynthesisPathway Start 3,5-Dichlorophenol MethodA Method A: Br2 / Acetic Acid Start->MethodA Direct Bromination MethodB Method B: NBS / Diisopropylamine (Cat.) Start->MethodB Directed Bromination ProdPara 4-Bromo-3,5-dichlorophenol (Major Product - Undesired) MethodA->ProdPara Steric/Electronic Control (Para-selective) ProdOrtho This compound (Target Product) MethodB->ProdOrtho H-Bond Guidance (Ortho-selective)

Caption: Divergent synthesis pathways showing the amine-catalyzed route required to access the 2-bromo isomer selectively.

Pharmaceutical Applications & Transformations

This compound acts as a linchpin intermediate . Its reactivity profile allows for orthogonal functionalization: the phenolic -OH is a nucleophile, while the C-Br bond is an electrophile for metal-catalyzed coupling.

Key Reaction Pathways
  • Suzuki-Miyaura Coupling:

    • Purpose: Synthesis of biaryl scaffolds found in antifungal agents and kinase inhibitors.

    • Mechanism: Pd-catalyzed coupling at the C2-Br position with aryl boronic acids. The steric bulk of the adjacent chlorines requires active catalysts (e.g., Pd(dppf)Cl₂ or Buchwald precatalysts).

  • Intramolecular Cyclization (Benzofurans):

    • Purpose: Construction of benzofuran cores.

    • Route: O-alkylation with an alkyne followed by Pd-catalyzed ring closure utilizing the ortho-Br.

  • Nucleophilic Substitution:

    • Purpose: Formation of biaryl ethers.

    • Route: The phenol is deprotonated and reacted with electron-deficient aryl fluorides (

      
      ).
      
Functionalization Workflow

Applications Core This compound Path1 Suzuki Coupling (Ar-B(OH)2, Pd-Cat) Core->Path1 Path2 Sonogashira Coupling (Terminal Alkyne, Cu/Pd) Core->Path2 Path3 O-Alkylation (R-X, Base) Core->Path3 Prod1 Biaryl Scaffolds (Kinase Inhibitors) Path1->Prod1 Prod2 Substituted Alkynes (Precursor to Benzofurans) Path2->Prod2 Prod3 Ethers/Esters (Prodrugs) Path3->Prod3

Caption: Downstream diversification of the this compound scaffold into high-value pharmacophores.

Quality Control & Impurity Profiling

Distinguishing the 2-bromo isomer from the 4-bromo isomer is critical.

NMR Identification Strategy
  • This compound (Target):

    • Protons are at C4 and C6.

    • H4: Appears as a doublet (d, J ~ 2.5 Hz). Located between two Cl atoms (deshielded).

    • H6: Appears as a doublet (d, J ~ 2.5 Hz). Ortho to OH.

    • Key Feature: The coupling constant represents meta coupling.

  • 4-Bromo-3,5-dichlorophenol (Impurity):

    • Protons are at C2 and C6.

    • Due to symmetry (plane passing through C1-C4), these protons are chemically equivalent (singlet, 2H) in a simplified spectrum, or very close doublets.

    • Differentiation: The loss of symmetry in the 2-bromo isomer results in distinct chemical shifts for the two aromatic protons, whereas the 4-bromo isomer often shows a simplified symmetric signal pattern.

HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Gradient Acetonitrile/Water (0.1% Formic Acid).

  • Detection: UV at 280 nm.

  • Retention: The 2-bromo isomer (more polar due to OH/Br proximity) typically elutes slightly earlier than the more symmetric, lipophilic 4-bromo isomer.

Safety & Handling

  • Hazards: Corrosive, Toxic if swallowed, Skin/Eye Irritant.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Light sensitive (bromine bond labile to photolysis).

References

  • Chemical Identity & Availability

    • This compound (CAS 13659-22-8).[1] AChemBlock. Retrieved from

  • Synthetic Methodology (Ortho-Selectivity)

    • Fujisaki, S., et al. (1993). Effect of Amines on ortho-Bromination of Phenols with NBS. Bulletin of the Chemical Society of Japan. This paper establishes the mechanism for amine-directed ortho-bromination. Retrieved from

  • General Halogenation Protocols

    • Regioselectivity in Radical Bromination. Chemistry Steps. Explains the thermodynamic principles driving bromination selectivity. Retrieved from

  • Pharmaceutical Context

    • Halogenated Phenols in Drug Discovery. BenchChem. Overview of halogenated phenols as intermediates. Retrieved from

Sources

Methodological & Application

Application Notes and Protocols for the Chemoselective Functionalization of 2-Bromo-3,5-dichlorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Functionalization of a Versatile Building Block

2-Bromo-3,5-dichlorophenol is a valuable starting material in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and materials with novel electronic properties. Its utility stems from the presence of three distinct halogen atoms, offering multiple points for diversification. However, the key to unlocking its full potential lies in the ability to selectively functionalize one halogen over the others. This guide provides a comprehensive overview of the principles and detailed protocols for the chemoselective functionalization of the bromine atom in this compound, leaving the two chlorine atoms untouched for subsequent transformations. This targeted approach is crucial for the efficient and controlled construction of highly substituted aromatic scaffolds.

The Principle of Chemoselectivity: Exploiting the C-Br vs. C-Cl Reactivity Differential

The selective functionalization of the carbon-bromine (C-Br) bond in the presence of carbon-chlorine (C-Cl) bonds is primarily governed by the difference in their bond dissociation energies and their reactivity in catalytic cycles, particularly in palladium-catalyzed cross-coupling reactions. The general reactivity trend for aryl halides in oxidative addition to a low-valent metal center, a key step in many cross-coupling reactions, is C-I > C-Br > C-Cl > C-F.[1] This inherent difference in reactivity forms the basis for achieving high chemoselectivity.

The C-Br bond is weaker and more polarizable than the C-Cl bond, making it more susceptible to oxidative addition to a palladium(0) catalyst. By carefully selecting the catalyst, ligands, base, and reaction temperature, it is possible to create a kinetic window where the C-Br bond reacts selectively, while the more stable C-Cl bonds remain intact. The choice of bulky, electron-rich phosphine ligands, for instance, can significantly influence the rate and selectivity of the oxidative addition step.[2]

Caption: Principle of chemoselectivity in this compound.

Detailed Application Notes and Protocols

This section provides detailed, step-by-step protocols for the chemoselective functionalization of the bromine atom in this compound via Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. By carefully selecting the palladium catalyst and ligands, a high degree of selectivity for the C-Br bond can be achieved.

Protocol: Chemoselective Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Add anhydrous 1,4-dioxane via syringe.

  • Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-phenyl-3,5-dichlorophenol.

Data Presentation: Comparison of Catalytic Systems for Suzuki Coupling

Catalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane10012~90Adapted from[3]
Pd(PPh₃)₄K₂CO₃Toluene/H₂O9012~85Adapted from[3]
Pd(dppf)Cl₂Na₂CO₃DME8518~80Adapted from general Suzuki protocols

graph Suzuki_Workflow {
rankdir=TB;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="Combine Reactants:\n- this compound\n- Phenylboronic acid\n- Pd(OAc)₂ / SPhos\n- K₃PO₄\n- 1,4-Dioxane"]; degas [label="Degas Mixture"]; heat [label="Heat to 100°C\n(12-24h)"]; monitor [label="Monitor Progress\n(TLC/GC-MS)"]; workup [label="Work-up:\n- Cool to RT\n- Dilute with EtOAc\n- Wash with H₂O & Brine"]; purify [label="Purification:\n- Dry over Na₂SO₄\n- Concentrate\n- Column Chromatography"]; end [label="End Product:\n2-Phenyl-3,5-dichlorophenol", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> reagents -> degas -> heat -> monitor -> workup -> purify -> end; }

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds

The Sonogashira coupling enables the formation of a bond between an aryl halide and a terminal alkyne, a key transformation for accessing various functional materials and pharmaceutical intermediates.[4] The higher reactivity of the C-Br bond allows for selective coupling at this position.

Protocol: Chemoselective Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and triethylamine via syringe.

  • Degas the mixture by bubbling with an inert gas for 15 minutes.

  • Add phenylacetylene dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield 2-(phenylethynyl)-3,5-dichlorophenol.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[5] This method is highly effective for the selective amination of the C-Br bond in this compound.

Protocol: Chemoselective Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under a stream of inert gas, charge a dry Schlenk flask with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add anhydrous toluene, followed by this compound and morpholine.

  • Seal the flask and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a plug of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-(2-hydroxy-4,6-dichlorophenyl)morpholine.

Alternative Strategy: Metal-Halogen Exchange

For certain transformations, a metal-halogen exchange can be a powerful tool for selective functionalization. This reaction typically involves treating the aryl halide with a strong organometallic base, such as n-butyllithium (n-BuLi), at low temperatures. The rate of exchange generally follows the trend I > Br > Cl, allowing for the selective formation of an aryllithium species at the position of the bromine atom. This reactive intermediate can then be quenched with various electrophiles.

Conceptual Workflow for Metal-Halogen Exchange:

Caption: Workflow for metal-halogen exchange.

Caution: Metal-halogen exchange reactions are highly sensitive to moisture and air, and require strict anhydrous and inert conditions. The use of pyrophoric reagents like n-BuLi necessitates appropriate safety precautions.

Conclusion and Future Outlook

The chemoselective functionalization of the bromine atom in this compound provides a robust and versatile platform for the synthesis of complex, highly substituted phenolic compounds. The protocols outlined in this guide for Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination offer reliable methods for achieving this selectivity. The choice of reaction will depend on the desired final product, with each method providing a unique pathway for C-C or C-N bond formation. Further research into novel catalytic systems, particularly those involving more earth-abundant and less toxic metals, will continue to expand the toolkit for the selective functionalization of polyhalogenated aromatics, enabling the development of new molecules with enhanced properties for a wide range of applications.

References

  • Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review) - InCatT - Innovative Catalyst Technologies. (2021). Retrieved from [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021). Chemical Reviews. Retrieved from [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. (n.d.). Retrieved from [Link]

  • Metal–halogen exchange - Wikipedia. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC. (2021). Retrieved from [Link]

  • The Mechanism of Lithium-Halogen Exchange - Macmillan Group. (2007). Retrieved from [Link]

  • LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE - BYU ScholarsArchive. (2013). Retrieved from [Link]

  • Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction - DSpace@MIT. (n.d.). Retrieved from [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. (n.d.). Retrieved from [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC. (2018). Retrieved from [Link]

  • A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - NIH. (n.d.). Retrieved from [Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters - ACS Publications. (2016). Retrieved from [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH. (n.d.). Retrieved from [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010). Retrieved from [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC. (2026). Retrieved from [Link]

  • Palladium-Mediated Functionalization of Heteroaromatic Cations: Comparative Study on Quinolizinium Cations - Wipf Group. (2006). Retrieved from [Link]

  • A Comparative Study of Dibenzylideneacetone Palladium Complexes in Catalysis. (2019). Retrieved from [Link]

Sources

High-Yield Synthesis and Evaluation of Halogenated Salicylanilides as Antifungal Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CHM-2026-04

Abstract & Strategic Rationale

The rise of azole-resistant Candida and Aspergillus strains necessitates the development of non-ergosterol-targeting antifungals. Halogenated phenols, particularly salicylanilides (e.g., Niclosamide, Rafoxanide), represent a privileged scaffold. These compounds act as mitochondrial uncouplers, disrupting the proton motive force (PMF) essential for fungal survival.

This Application Note provides a validated, modular protocol for synthesizing a library of halogenated salicylanilides. Unlike traditional methods using harsh thionyl chloride refluxes, we present a Green Iodination Protocol followed by a One-Pot Phosphorous Trichloride (


) Coupling . This workflow prioritizes atom economy, regioselectivity, and safety.

Structure-Activity Relationship (SAR) Design

The antifungal potency of phenolic derivatives hinges on two physicochemical parameters: Lipophilicity (LogP) and Acidity (pKa) .

  • Lipophilicity: Halogen atoms (Cl, Br, I) increase membrane permeability, allowing the molecule to reach the mitochondrial inner membrane.

  • Acidity: The phenolic hydroxyl group must be acidic enough to deprotonate in the mitochondrial matrix (pH ~8) but lipophilic enough to cross the membrane in its protonated form. Electron-withdrawing halogens lower the pKa of the phenol, enhancing this protonophore activity.

Table 1: Physicochemical Impact of Halogen Substitution on Salicylic Acid Scaffolds
Substituent (C3/C5)Electronic Effect (

)
Approx.

LogP
Effect on Phenolic pKaBiological Impact
-H 0.000.0Reference (~2.97)Low membrane penetration.
-F +0.06+0.14Minimal decreaseMetabolic blocking; low lipophilicity gain.
-Cl +0.23+0.71Moderate decreaseBalanced solubility/permeability.
-Br +0.23+0.86Significant decreaseEnhanced membrane retention.
-I +0.18+1.12Significant decreaseMaximal potency due to "halogen bond" capability and high LogP.

Synthetic Workflow Visualization

The following diagram outlines the modular synthesis strategy, moving from precursor activation to the final coupling.

SynthesisWorkflow Start Salicylic Acid Precursor Step1 Step 1: Oxidative Iodination (I2, H2O2, EtOH) Start->Step1 Electrophilic Subst. Inter1 3,5-Diiodosalicylic Acid (Intermediate) Step1->Inter1 >90% Yield Step2 Step 2: One-Pot Activation/Coupling (PCl3, Substituted Aniline) Inter1->Step2 In-situ Acid Chloride Final Halogenated Salicylanilide (Target Antifungal) Step2->Final Amide Bond Formation

Figure 1: Modular synthetic pathway for halogenated salicylanilides highlighting the oxidative iodination and one-pot coupling steps.

Detailed Experimental Protocols

Protocol A: Regioselective Oxidative Iodination (Green Chemistry)

Objective: Synthesis of 3,5-diiodosalicylic acid from salicylic acid.[1] Rationale: Traditional iodination uses ICl (corrosive) or


/HgO (toxic). This method uses 

as a green oxidant to regenerate electrophilic iodine species, ensuring high atom economy.

Materials:

  • Salicylic Acid (10 mmol, 1.38 g)

  • Iodine (

    
    ) (5.5 mmol, 1.40 g)
    
  • Hydrogen Peroxide (30% w/v, 30 mmol)

  • Ethanol (50 mL)

  • Sodium Thiosulfate (

    
    ) solution (10%)
    

Procedure:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Salicylic Acid (1.38 g) and Iodine (1.40 g) in Ethanol (50 mL).

  • Oxidation: Heat the mixture to 60°C. Using a pressure-equalizing dropping funnel, add Hydrogen Peroxide (3.0 mL) dropwise over 20 minutes.

    • Observation: The dark iodine color will fade as the electrophilic species is consumed.

  • Reflux: Increase temperature to 80°C and reflux for 2 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

  • Quench: Cool to room temperature. Add 10 mL of 10%

    
     to quench unreacted iodine.
    
  • Precipitation: Pour the reaction mixture into 250 mL of ice-cold water. A white/pale yellow precipitate will form immediately.

  • Isolation: Filter the solid under vacuum. Wash with cold water (3 x 20 mL). Recrystallize from Ethanol to obtain colorless needles.[2]

    • Expected Yield: 90–95%.

    • Validation: Melting point 226–228°C.

      
      H NMR (DMSO-
      
      
      
      ) should show loss of ortho/para protons, leaving two doublets (J ~2.0 Hz) for the meta protons.
Protocol B: One-Pot -Mediated Amidation

Objective: Coupling of 3,5-diiodosalicylic acid with 4-chloroaniline (or analog). Rationale:


 generates the acid chloride in situ while simultaneously acting as a water scavenger and catalyzing the amide formation. This avoids isolating unstable acid chlorides.

Materials:

  • 3,5-Diiodosalicylic Acid (from Protocol A) (5 mmol)

  • 4-Chloroaniline (5 mmol)

  • Phosphorus Trichloride (

    
    ) (2.5 mmol)
    
  • Chlorobenzene or Toluene (anhydrous, 20 mL)

Procedure:

  • Setup: Flame-dry a 50 mL two-neck flask under Argon. Add 3,5-Diiodosalicylic Acid (5 mmol) and 4-Chloroaniline (5 mmol) in Chlorobenzene (20 mL).

  • Activation: Add

    
     (0.22 mL, 2.5 mmol) dropwise via syringe.
    
    • Safety Note:

      
       reacts violently with water. Ensure strictly anhydrous conditions.
      
  • Reaction: Reflux the mixture at 110–120°C for 3 hours.

    • Mechanism:[3][4][5] The carboxylic acid converts to an acid chloride, which immediately reacts with the aniline.

  • Workup: Cool to room temperature. The product often precipitates directly. If not, remove solvent under reduced pressure.

  • Purification: Resuspend the residue in 5% HCl (to remove unreacted aniline) and filter. Wash the solid with water until neutral pH.[2] Recrystallize from Ethanol/Acetone.[4]

    • Expected Yield: 75–85%.

    • Validation: IR spectrum should show a strong Amide I band (~1650

      
      ) and Phenolic -OH (~3300 
      
      
      
      ).

Mechanism of Action (MOA)

Halogenated salicylanilides function primarily as protonophores . They uncouple oxidative phosphorylation in fungal mitochondria.[5][6]

MOA Drug Halogenated Salicylanilide (Protonated Form) Membrane Mitochondrial Inner Membrane Drug->Membrane Diffuses Across Matrix Mitochondrial Matrix (High pH) Membrane->Matrix Enters Deprotonation Release of H+ (Deprotonation) Matrix->Deprotonation pH > pKa Collapse Collapse of Proton Gradient (ΔΨm Loss) Deprotonation->Collapse Short-circuits PMF Death ATP Depletion & Cell Death Collapse->Death Fungicidal Effect

Figure 2: Mechanism of mitochondrial uncoupling by halogenated phenols. The molecule shuttles protons across the inner membrane, dissipating the electrochemical gradient.

Biological Evaluation: MIC Determination

Protocol: CLSI M27-A Broth Microdilution.

  • Preparation: Dissolve synthesized compounds in DMSO (stock 10 mg/mL).

  • Media: Use RPMI 1640 buffered with MOPS (pH 7.0).

  • Inoculum: Adjust Candida albicans (e.g., ATCC 90028) suspension to

    
     to 
    
    
    
    cells/mL.
  • Plate Setup: Add 100 µL of inoculum to 96-well plates containing serial dilutions of the test compound (0.125 – 64 µg/mL).

  • Incubation: 35°C for 24–48 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing 100% inhibition of visible growth (optically clear).

    • Note: Due to the uncoupling mechanism, these compounds are often fungicidal rather than fungistatic.

References

  • Synthesis of Rafoxanide (Iodination Protocol): Fernández, M., et al. (2023).[2] "A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide." Chemical Papers. [Link]

  • Antifungal Mechanism (Niclosamide): Goeldner, I., et al. (2023).[5] "The Antifungal Potential of Niclosamide and Structurally Related Salicylanilides." Journal of Fungi. [Link]

  • Salicylanilide Synthesis (Microwave/PCl3): Kratky, M., et al. (2010). "Salicylanilide Acetates: Synthesis and Antibacterial Evaluation." Molecules. [Link]

  • QSAR of Phenolic Antifungals: López-Malo, A., et al. (2014). "In vitro activity of natural phenolic compounds against fluconazole-resistant Candida species: a quantitative structure-activity relationship analysis." Journal of Applied Microbiology. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purifying 2-Bromo-3,5-dichlorophenol via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-Bromo-3,5-dichlorophenol. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into selecting the optimal recrystallization solvents and troubleshooting common experimental challenges. As a crucial building block in the synthesis of pharmaceuticals and agrochemicals, obtaining high-purity this compound is paramount for reliable downstream applications[1]. This guide moves beyond simple protocols to explain the scientific rationale behind procedural choices, ensuring you can adapt and overcome challenges in your own laboratory setting.

Part 1: The Science of Solvent Selection (FAQs)

This section addresses the foundational questions regarding the choice of an appropriate solvent system, which is the most critical factor in a successful recrystallization.

Q1: What are the defining characteristics of an ideal recrystallization solvent?

An ideal solvent must satisfy several criteria based on the principle that the solubility of most solids increases with temperature.[2] The core objective is to dissolve the target compound and its impurities in a hot solvent and then allow only the target compound to crystallize upon cooling, leaving the impurities behind in the solution (the "mother liquor").

Key Solvent Characteristics:

  • High Solubility at High Temperatures: The solvent must effectively dissolve the compound when heated to its boiling point.[3]

  • Low Solubility at Low Temperatures: Upon cooling, the solvent's ability to dissolve the compound should decrease significantly, promoting crystal formation and maximizing yield.

  • Appropriate Boiling Point: The solvent's boiling point should be high enough to dissolve the compound but not so high that it is difficult to remove from the purified crystals.[3] Ideally, it should also be below the melting point of the solute to prevent "oiling out".[4]

  • Inertness: The solvent must not react chemically with the compound being purified.[3]

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot gravity filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after filtration).[5]

  • Volatility: The solvent should be volatile enough to be easily evaporated from the final crystals during the drying process.[3]

Q2: How does the molecular structure of this compound influence solvent choice?

The structure of this compound dictates its solubility behavior. It possesses both polar and non-polar characteristics, which must be considered.

  • Polar Phenolic Group (-OH): The hydroxyl group can participate in hydrogen bonding, suggesting some solubility in polar protic solvents like alcohols.[6]

  • Non-Polar Halogenated Aromatic Ring: The bulky benzene ring substituted with one bromine and two chlorine atoms gives the molecule a significant non-polar character. This enhances its solubility in organic solvents.[6]

This duality means that a solvent of intermediate polarity, or a mixture of a polar and a non-polar solvent, is likely to provide the optimal solubility gradient required for successful recrystallization.

Q3: When is it appropriate to use a mixed solvent system (solvent pair)?

A mixed solvent system is employed when no single solvent meets all the criteria for a good recrystallization. This is a common and powerful technique. The strategy involves using a "good" solvent in which the compound is highly soluble, and an "anti-solvent" or "bad" solvent in which the compound is poorly soluble.[7][8]

The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent. The "bad" solvent is then added dropwise to the hot solution until it becomes slightly cloudy (saturated). A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Q4: What are the most promising single and mixed solvent systems for this compound?

Based on the molecule's structure and general principles for halogenated phenols, the following systems are recommended for initial screening:

  • Single Solvents: Ethanol, methanol, and toluene are excellent starting points. Alcohols can interact with the polar hydroxyl group, while toluene can interact with the aromatic ring.

  • Mixed Solvent Pairs:

    • Ethanol/Water: Ethanol is the "good" solvent, and water is the "anti-solvent." This is a classic choice for moderately polar compounds.

    • Toluene/Heptane: Toluene is the "good" solvent for the aromatic ring, while heptane acts as a non-polar "anti-solvent."[7]

    • Acetone/Hexane: Acetone is a polar aprotic "good" solvent, paired with the non-polar "anti-solvent" hexane.[9]

Part 2: Data, Protocols, and Workflows

This section provides the practical tools needed to execute the purification, including a summary of solvent properties, a visual workflow, and a detailed experimental protocol.

Table 1: Recommended Solvents for Recrystallization of this compound
Solvent SystemRoleBoiling Point (°C)Rationale & Considerations
Ethanol Single Solvent78.3Good general-purpose solvent for moderately polar compounds. The -OH group interacts with the phenol. May be too effective a solvent, leading to lower yields if used alone.
Methanol Single Solvent64.5Similar to ethanol but more polar and volatile. Easier to remove during drying.
Toluene Single Solvent111Good for aromatic compounds due to π-π stacking interactions. Higher boiling point allows for a wider temperature gradient.
Ethanol / Water Mixed System78-100Recommended Starting Point. Ethanol is the "good" solvent, water is the "anti-solvent." Excellent for tuning solubility.
Toluene / Heptane Mixed System98-111An excellent non-aqueous option. Toluene dissolves the compound, and heptane induces precipitation. Good for avoiding hydrolysis of sensitive compounds.
Acetone / Hexane Mixed System56-69Acetone is a strong polar aprotic solvent. Paired with non-polar hexane, it offers a wide polarity range for fine-tuning.
Diagram 1: General Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Impure This compound select_solvent Select Solvent System (e.g., Ethanol/Water) start->select_solvent dissolve Dissolve in Minimum Amount of Hot 'Good' Solvent (e.g., Ethanol) select_solvent->dissolve hot_filtration Perform Hot Gravity Filtration (Only if insoluble impurities are present) dissolve->hot_filtration Optional add_antisolvent Add Hot 'Anti-Solvent' (e.g., Water) Dropwise Until Cloudy, Then Clarify with 'Good' Solvent dissolve->add_antisolvent hot_filtration->add_antisolvent cool_slowly Allow to Cool Slowly to Room Temperature add_antisolvent->cool_slowly ice_bath Cool in Ice Bath to Maximize Yield cool_slowly->ice_bath vacuum_filtration Collect Crystals via Suction Filtration ice_bath->vacuum_filtration wash Wash Crystals with a Minimum of Ice-Cold Solvent vacuum_filtration->wash dry Dry Crystals Under Vacuum wash->dry end_node Pure Crystalline Product dry->end_node

Caption: Workflow for purifying this compound.

Experimental Protocol: Recrystallization using Ethanol/Water

This protocol provides a self-validating, step-by-step methodology for purification.

  • Solvent Preparation: Prepare two flasks: one containing ethanol and the other containing deionized water. Add boiling chips to each and bring both to a gentle boil on a hot plate.

  • Dissolution: Place the impure this compound in an appropriately sized Erlenmeyer flask. Add the minimum volume of hot ethanol dropwise while swirling until the solid just dissolves.[10] Expert Tip: Adding too much solvent is the most common cause of low yield. Be patient and add the solvent slowly, allowing time for the solid to dissolve.

  • Hot Filtration (Optional): If you observe any insoluble material (e.g., dust, inorganic salts) in the hot solution, perform a hot gravity filtration. Use a pre-warmed stemless funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-warmed flask.[5] This step prevents premature crystallization in the funnel.[5]

  • Saturation with Anti-Solvent: To the clear, hot ethanol solution, add hot water dropwise while swirling. Continue adding water until the solution becomes persistently cloudy (turbid). This indicates the saturation point has been reached.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again. This ensures the solution is saturated but not supersaturated at the high temperature.

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed on the benchtop. Slow cooling is crucial for the formation of large, pure crystals, as it gives the molecules time to arrange themselves in a crystal lattice, excluding impurities.[10] Rapid cooling traps impurities.[11]

  • Ice Bath: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product.

  • Crystal Collection: Collect the purified crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a minimum amount of ice-cold ethanol/water mixture (in the same ratio as your final solvent composition) to rinse away any remaining mother liquor containing impurities. Using ice-cold solvent minimizes the loss of your purified product.[10]

  • Drying: Transfer the crystals to a watch glass and allow them to air-dry, or for faster results, dry them in a vacuum oven at a temperature well below the compound's melting point.

Part 3: Troubleshooting Guide (Q&A)

Even with a robust protocol, issues can arise. This section provides solutions to the most common problems encountered during recrystallization.

Q1: My compound "oiled out" instead of crystallizing. What should I do?

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[4] This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the compound is significantly impure.[4]

Solution:

  • Reheat the solution until the oil completely redissolves.

  • Add a small amount more of the "good" solvent (e.g., ethanol) to decrease the saturation level slightly.[4]

  • Allow the solution to cool much more slowly. You can insulate the flask with glass wool or place it in a beaker of hot water and allow the entire assembly to cool. This gives crystals a better chance to nucleate and grow.[4]

Q2: No crystals are forming, even after cooling in an ice bath. How can I induce crystallization?

This is a common issue caused by a supersaturated solution that lacks a nucleation site for crystal growth to begin.[10]

Solutions (in order of preference):

  • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus.[5] The microscopic scratches on the glass provide a surface for the first crystals to form.

  • Seeding: If you have a small crystal of pure product from a previous batch, add it to the solution.[5] This "seed crystal" acts as a template for further crystal growth.

  • Reduce Volume: If the above methods fail, you may have used too much solvent. Gently heat the solution to boil off some of the solvent, then attempt to cool it again.[11]

Q3: The crystals formed almost immediately as a fine powder. Is this a problem?

Yes, this is known as "crashing out" and is undesirable. Very rapid crystallization tends to trap impurities within the crystal lattice, reducing the effectiveness of the purification.[11]

Solution: The cause is that the solution was too concentrated. Reheat the flask to redissolve the solid. Add a small amount (e.g., 5-10% more) of the hot "good" solvent to the mixture and allow it to cool more slowly.[11] This will ensure a slower, more selective crystallization process.

Q4: My final yield is very low. What went wrong?

Low recovery can be attributed to several factors:

  • Too much solvent was used: This is the most common error. A significant portion of your product will remain dissolved in the mother liquor even when cold.[10][11]

  • Premature filtration: Filtering the crystals before the solution was thoroughly cooled in the ice bath.

  • Excessive washing: Using too much rinsing solvent or using solvent that was not ice-cold will dissolve some of your product.[10]

  • Inappropriate solvent choice: The compound may be too soluble in the chosen cold solvent.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting_Tree cluster_post Post-Isolation Issue problem Problem Observed During Cooling oiling_out Compound Separates as an Oil ('Oiling Out') problem->oiling_out Liquid droplets form no_crystals No Crystals Form problem->no_crystals Solution remains clear fast_precip Solid Crashes Out (Fine Powder) problem->fast_precip Solid forms instantly action_oil 1. Reheat to Dissolve 2. Add More 'Good' Solvent 3. Cool Very Slowly oiling_out->action_oil action_no_crystals 1. Scratch Flask with Glass Rod 2. Add a Seed Crystal 3. Boil Off Some Solvent & Re-cool no_crystals->action_no_crystals action_fast 1. Reheat to Dissolve 2. Add More 'Good' Solvent 3. Cool Slowly fast_precip->action_fast low_yield Low Yield of Final Product action_yield Review Protocol: - Was minimum solvent used? - Was solution fully cooled? - Was wash solvent ice-cold? low_yield->action_yield

Caption: Decision tree for troubleshooting recrystallization problems.

References
  • Recrystallization - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • 2-Bromo-4,6-dichlorophenol - Solubility of Things. (n.d.). Retrieved from [Link]

  • Recrystallization with two solvents : r/Chempros. (2019). Reddit. Retrieved from [Link]

  • Go-to recrystallization solvent mixtures : r/Chempros. (2023). Reddit. Retrieved from [Link]

  • Recrystallization. (n.d.). California State University, Stanislaus. Retrieved from [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022). Retrieved from [Link]

  • Purification of Phenol. (n.d.). Google Patents.
  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]

  • Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Silva, M., Vieira, B., & Ottens, M. (2017). Preferential crystallization for the purification of similar hydrophobic polyphenols. Journal of Chemical Technology & Biotechnology. Retrieved from [Link]

  • Common Solvents for Crystallization. (n.d.). Retrieved from [Link]

  • 2-Bromo-5-chlorophenol. (n.d.). PubChem. Retrieved from [Link]

  • 2-Bromo-4,5-dichlorophenol. (n.d.). PubChem. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023). University of Toronto. Retrieved from [Link]

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Technical Support Center: Minimizing Side Reactions in Coupling of 2-Bromo-3,5-dichlorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for professionals utilizing 2-Bromo-3,5-dichlorophenol in synthetic applications. This guide is designed to provide expert insights and actionable troubleshooting strategies to mitigate common side reactions encountered during cross-coupling experiments. As a versatile but challenging substrate, understanding the nuances of its reactivity is key to achieving high-yield, high-purity outcomes.

This compound is a valuable building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling and a phenolic hydroxyl group, presents specific challenges. This guide addresses the most prevalent issues—hydrodehalogenation, homocoupling, and regioselectivity—in a practical question-and-answer format.

Frequently Asked Questions & Troubleshooting Guides
Issue 1: Formation of 3,5-dichlorophenol (Hydrodehalogenation)

Q1: I am observing a significant amount of 3,5-dichlorophenol in my reaction mixture instead of my target product. What is causing this hydrodehalogenation (or debromination) side reaction?

A1: The appearance of 3,5-dichlorophenol indicates that the bromine atom on your starting material is being replaced by a hydrogen atom. This is a common side reaction known as hydrodehalogenation. The primary mechanistic culprit is often the generation of a palladium-hydride (Pd-H) or copper-hydride (Cu-H) species in the catalytic cycle.[2] These hydride species can arise from several sources within your reaction media:

  • Trace Water or Protic Impurities: Water is a frequent hydrogen source, particularly in palladium-catalyzed reactions.[3][4]

  • Solvents: Certain solvents, especially alcohols, can act as hydride donors.

  • Bases: Some bases or their decomposition products can generate hydride species.

  • Reagents: Amines used in Buchwald-Hartwig aminations can sometimes contribute to this pathway.

The resulting metal-hydride intermediate can then undergo reductive elimination with the aryl group, cleaving the C-Br bond and replacing it with a C-H bond, thus reducing your yield of the desired coupled product. Electron-deficient aryl halides, like this compound, can be particularly susceptible to this pathway.[2]

Q2: How can I experimentally minimize hydrodehalogenation?

A2: Minimizing hydrodehalogenation requires rigorous control over the reaction environment to eliminate potential hydrogen sources. The most critical step is ensuring anhydrous and oxygen-free conditions.

This protocol outlines the essential steps for ensuring your reaction is free from atmospheric oxygen and moisture, which are key contributors to hydrodehalogenation and other side reactions.

Materials:

  • Schlenk flask or a three-neck round-bottom flask

  • Rubber septa

  • Nitrogen or Argon gas source with a bubbler

  • Vacuum pump

  • Anhydrous solvents and reagents

  • Oven-dried glassware

Step-by-Step Procedure:

  • Glassware Preparation: Thoroughly oven-dry all glassware (flask, stir bar, condenser) at >120 °C for at least 4 hours and allow it to cool to room temperature in a desiccator or under a stream of inert gas.

  • Initial Purge: Assemble the glassware while it's still warm and immediately place it under a positive pressure of nitrogen or argon.

  • Addition of Solids: Quickly add your solid, non-volatile reagents (e.g., this compound, catalyst, ligand, base) to the flask.

  • Degassing (Freeze-Pump-Thaw):

    • Seal the flask with a rubber septum.

    • Freeze the contents of the flask using a liquid nitrogen bath until the solvent is completely solid.

    • Apply a high vacuum to the flask for 5-10 minutes to remove dissolved gases.

    • Close the vacuum line and remove the liquid nitrogen bath, allowing the contents to thaw under static vacuum. You should see gas bubbling out of the solvent as it thaws.

    • Backfill the flask with your inert gas.

    • Repeat this freeze-pump-thaw cycle at least three times to ensure the complete removal of oxygen.[2]

  • Addition of Liquids: Add your anhydrous, degassed solvents and liquid reagents via a gas-tight syringe through the septum.

  • Reaction Execution: Maintain a positive pressure of inert gas throughout the reaction. This can be achieved by connecting the flask to a gas line with a bubbler outlet.

  • Monitoring: Monitor the reaction by taking aliquots with a syringe for analysis (TLC, LC-MS).[2]

G cluster_prep Preparation cluster_reagents Reagent Addition cluster_degas Degassing Cycle (Repeat 3x) cluster_reaction Reaction A Oven-Dry Glassware (>120 °C, 4h) B Assemble & Cool Under Inert Gas A->B C Add Solid Reagents (Substrate, Catalyst, Base) B->C D Add Anhydrous Solvent C->D E Freeze (Liquid N2) D->E F Pump (High Vacuum) E->F Cycle G Thaw & Backfill (Inert Gas) F->G Cycle G->E Cycle H Heat to Temperature Under Positive Pressure G->H I Monitor Progress (TLC, LC-MS) H->I caption Workflow for Inert Reaction Setup

Workflow for Inert Reaction Setup
Issue 2: Formation of Biaryl Byproducts (Homocoupling)

Q3: My desired cross-coupling product is contaminated with a significant amount of a biaryl byproduct. Why is this homocoupling occurring?

A3: Homocoupling is a side reaction where two identical molecules couple together. In your case, this could be either two molecules of this compound coupling to form a symmetric biphenol (in an Ullmann-type reaction) or, if you are running a Suzuki coupling, two molecules of your boronic acid reagent coupling together.[5]

The causes depend on the type of reaction:

  • Ullmann Coupling (Copper-catalyzed): The "classic" Ullmann reaction is, in fact, the homocoupling of two aryl halides using copper at high temperatures.[6] In a cross-coupling scenario (e.g., forming a diaryl ether), this pathway competes with the desired reaction. It is often favored by high temperatures and high concentrations of the aryl halide.

  • Suzuki-Miyaura Coupling (Palladium-catalyzed): The homocoupling of boronic acids is a well-known side reaction. It is strongly promoted by the presence of molecular oxygen.[7][8] Oxygen can re-oxidize the Pd(0) catalyst to a Pd(II) species, which can then react with the boronic acid to promote homocoupling.[7][9]

Q4: What are the best strategies to suppress homocoupling in both palladium- and copper-catalyzed reactions?

A4: Suppressing homocoupling involves carefully tuning reaction parameters to favor the cross-coupling pathway over the self-coupling pathway.

G cluster_main Catalytic Cycle cluster_cross Desired Cross-Coupling cluster_homo Side Reaction: Homocoupling M0 M(0) Active Catalyst OA Oxidative Addition (Ar-X) M0->OA + Ar-X OA_homo Oxidative Addition (Ar-X) M0->OA_homo + Ar-X TM Transmetalation (Ar'-M') OA->TM + Ar'-M' RE_cross Reductive Elimination TM->RE_cross RE_cross->M0 Prod_cross Ar-Ar' Product RE_cross->Prod_cross TM_homo Reaction with second Ar-X or O2 OA_homo->TM_homo RE_homo Reductive Elimination TM_homo->RE_homo RE_homo->M0 Prod_homo Ar-Ar Byproduct RE_homo->Prod_homo

Sources

Solving solubility issues of 2-Bromo-3,5-dichlorophenol in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

< Technical Support Center: 2-Bromo-3,5-dichlorophenol

A Guide for Researchers, Scientists, and Drug Development Professionals on Solving Aqueous Solubility Challenges

Welcome to the technical support center for this compound. This guide is designed to provide you with in-depth, practical solutions to the common solubility challenges encountered when working with this compound in aqueous media. As a halogenated phenol, this compound's utility in pharmaceutical and chemical synthesis is often hampered by its poor water solubility.[1] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you navigate these issues effectively.

Section 1: Understanding the Challenge - Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the foundation of solving solubility issues. This compound is a solid, multi-halogenated aromatic compound. Its structure, characterized by a polar hydroxyl group and a nonpolar bromodichlorophenyl ring, dictates its solubility behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₃BrCl₂O[1]
Molecular Weight 241.9 g/mol [1]
Appearance Crystalline solid[2]
Melting Point 79-81 °C[3]
pKa (Predicted) ~7.5 - 8.5Estimated based on similar halogenated phenols[4]
LogP (Predicted) ~3.5 - 3.8Estimated based on similar halogenated phenols[5][6][7]
Aqueous Solubility Poorly soluble[2]

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common questions and issues encountered during experimentation.

Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS pH 7.4)?

Answer: The primary reason is the compound's high lipophilicity (hydrophobicity), indicated by its high estimated LogP value. The large, nonpolar bromodichlorophenyl ring dominates the molecule's character, making it energetically unfavorable to interact with the polar water molecules in your buffer. The polar hydroxyl group is insufficient to overcome this. At a neutral pH of 7.4, which is below the compound's estimated pKa, the molecule exists predominantly in its neutral, less soluble form.

Q2: What is the first and simplest step I should take to improve its solubility?

Answer: The most straightforward initial approach is pH adjustment . This is a fundamental technique for compounds with ionizable groups.[8]

The Causality: The hydroxyl group on the phenol is weakly acidic. By raising the pH of the aqueous medium to be at least 1-2 units above the compound's pKa, you can deprotonate the hydroxyl group (-OH) to form the corresponding phenolate salt (-O⁻). This ionized form is significantly more polar and, therefore, more soluble in water.[9] For this compound, with an estimated pKa of ~7.5-8.5, aiming for a pH of 9.5 or higher should markedly increase solubility.

Self-Validating Protocol:

  • Prepare your desired aqueous buffer.

  • Add the this compound powder.

  • While stirring, slowly add a dilute base (e.g., 0.1 M NaOH) dropwise.

  • Monitor the pH and observe for dissolution.

  • Validation Check: Once the solid dissolves, re-check the pH. If it remains stable in the target range (e.g., pH 9.5 ± 0.2) and the solution is clear, you have successfully solubilized the compound. If precipitation occurs upon standing, the solution may be supersaturated or the pH may have shifted.

Caution: Ensure that the high pH will not degrade your compound or interfere with your downstream experiment.

Q3: My experiment is pH-sensitive and I cannot use a high pH. What are my other options?

Answer: When pH adjustment is not feasible, the next line of defense is using co-solvents or other solubilizing agents . The choice depends on the final application and required concentration.

Below is a troubleshooting workflow to guide your decision-making process.

G cluster_0 Solubilization Strategy Decision Workflow start Start: Compound is insoluble at desired pH q_stock Is a concentrated stock solution acceptable? start->q_stock a_cosolvent Use a Co-solvent (e.g., DMSO, Ethanol) q_stock->a_cosolvent Yes q_cell_tox Is potential for cell toxicity a major concern? q_stock->q_cell_tox No q_final_conc Is the final concentration in media low (<1%)? a_cosolvent->q_final_conc a_surfactant Use a Surfactant (e.g., Tween® 80, Cremophor® EL) outcome_success Success: Soluble Working Solution a_surfactant->outcome_success a_cyclodextrin Use a Cyclodextrin (e.g., HP-β-CD) a_cyclodextrin->outcome_success outcome_precip Troubleshoot Precipitation (See Q4) q_final_conc->outcome_precip No q_final_conc->outcome_success Yes q_cell_tox->a_surfactant No q_cell_tox->a_cyclodextrin Yes

Caption: Decision workflow for selecting a solubilization strategy.

Table 2: Comparison of Common Solubilization Strategies

StrategyMechanism of ActionProsConsBest For
Co-solvents (e.g., DMSO, Ethanol)Reduces the polarity of the aqueous solvent, making it more favorable for the hydrophobic compound to dissolve.[10]Simple to prepare high concentration stocks; widely used.Can be toxic to cells, even at low concentrations; risk of precipitation upon dilution.[8]In vitro screening, preparing high-concentration stocks for serial dilution.
Surfactants (e.g., Tween® 80)Form micelles that encapsulate the hydrophobic compound in their nonpolar core, while the polar exterior interacts with water.[11]Can achieve high concentrations; relatively low toxicity for some surfactants.Can interfere with some biological assays; may be difficult to remove.Formulations for in vivo studies, cell-based assays where co-solvent toxicity is a concern.
Cyclodextrins (e.g., HP-β-CD)Forms a host-guest inclusion complex where the hydrophobic compound sits inside the cyclodextrin's nonpolar cavity.[12][13]Low toxicity; high solubilizing capacity for appropriately sized molecules.[14][15]Can be expensive; saturation limits; may alter compound bioavailability.[16]Pharmaceutical formulations, reducing co-solvent exposure in sensitive cell assays.
Q4: I used DMSO to make a stock solution, but my compound crashed out (precipitated) when I diluted it into my cell culture media. What should I do?

Answer: This is a very common problem known as "fall-out" or precipitation upon dilution. It occurs because when you add the small volume of DMSO stock to the large volume of aqueous media, the overall solvent polarity sharply increases, and the media can no longer support the solubility of your compound.

Troubleshooting Steps:

  • Decrease the Stock Concentration: The simplest solution is to remake the stock at a lower concentration in DMSO. This means you will add a larger volume to your media, but the final percentage of DMSO will be similar, and the compound concentration will be less likely to exceed its solubility limit in the final medium.

  • Use an Intermediate Dilution Step: Instead of diluting directly into the final media, perform an intermediate dilution into a solution containing a lower percentage of the organic co-solvent (e.g., 10% DMSO in water). Then, add this intermediate solution to your final media.

  • Change the Order of Addition: Add the DMSO stock solution to your vial first, then slowly add the aqueous media while vortexing or stirring vigorously. This can sometimes prevent localized high concentrations that initiate precipitation.

  • Incorporate a Surfactant: Add a small amount of a biocompatible surfactant like Tween® 80 (e.g., 0.1%) to the final aqueous medium before adding your DMSO stock. The surfactant can help stabilize the compound and prevent it from precipitating.

Section 3: Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution using a Co-solvent (DMSO)

This protocol describes the preparation of a concentrated stock solution, a common first step in many experimental workflows.

Materials:

  • This compound (MW: 241.9 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous grade

  • Analytical balance

  • Microcentrifuge tubes or glass vials

  • Vortex mixer

Procedure:

  • Calculation: To make 1 mL of a 10 mM stock solution, you need:

    • 10 mmol/L * 0.001 L * 241.9 g/mol = 0.002419 g = 2.42 mg

  • Weighing: Accurately weigh approximately 2.42 mg of this compound and place it into a clean, dry vial.

  • Solubilization: Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can assist if needed.

  • Validation & Storage:

    • Visual Check: The resulting solution should be clear and free of any particulate matter.

    • Storage: Store the stock solution at -20°C, protected from light and moisture. Before use, thaw completely and vortex to ensure homogeneity.

Protocol 2: pH-Mediated Solubilization in Aqueous Buffer

This protocol details how to directly solubilize the compound in an aqueous buffer for applications where organic co-solvents are undesirable.

Materials:

  • This compound

  • Base buffer (e.g., 10 mM Phosphate buffer, pH 7.0)

  • 0.1 M NaOH solution

  • Calibrated pH meter

  • Stir plate and stir bar

Procedure:

  • Initial Suspension: Add the desired amount of this compound to your base buffer. For example, to attempt a 1 mM solution, add 24.2 mg to 100 mL of buffer. The compound will not dissolve at this stage.

  • pH Adjustment: Place the suspension on a stir plate. Immerse the pH probe into the solution.

  • Titration: Slowly add the 0.1 M NaOH solution drop by drop. Monitor the pH continuously. As the pH increases and surpasses the compound's pKa (~7.5-8.5), you will observe the solid begin to dissolve.

  • Endpoint: Continue adding base until all the solid has dissolved and the solution is clear. The target pH should ideally be >9.5.

  • Validation & Finalization:

    • Final pH Reading: Record the final stable pH of the clear solution.

    • Volume Check: If a significant volume of NaOH was added, you may need to add more base buffer to reach the final target volume (q.s. to 100 mL).

    • Stability Check: Let the solution sit for 30 minutes to ensure no precipitation occurs. This confirms the compound is stable at this pH and concentration.

References

  • PubChem. (n.d.). 2-Bromophenol. Retrieved from [Link]

  • Khan, S., et al. (2020). A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. PMC, NIH. Retrieved from [Link]

  • MDPI. (2023). Exploring the Mechanism of β-Cyclodextrin-Encased Phenolic Acids Functionalized with TPP for Antioxidant Activity and Targeting. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds. Retrieved from [Link]

  • Chavda, V. P., et al. (2010). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-chlorophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Treatment methods for the removal of phenol from water-A Review. Retrieved from [Link]

  • NextGenRnD Solution. (n.d.). Soluble, hydroxypropyl-etherified, β-cyclodextrin (HPβCD) for the removal of phenol group compounds. Retrieved from [Link]

  • Seedher, N., & Kanojia, M. (2008). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. Retrieved from [Link]

  • PubMed Central. (2019). Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. Retrieved from [Link]

  • Saltworks Technologies. (2020). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Retrieved from [Link]

  • Liu, B., et al. (2018). Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes. PMC, NIH. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4,5-dichlorophenol. Retrieved from [Link]

  • MDPI. (2023). Adsorption of Phenols from Aqueous Solution with A pH-Sensitive Surfactant-Modified Bentonite. Retrieved from [Link]

  • Zhang, H., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PMC, NIH. Retrieved from [Link]

  • IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • ResearchGate. (n.d.). Why doesn't pH of phenol increase beyond 5?. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-2,5-dichlorophenol. Retrieved from [Link]

  • IJRAR. (2016). Review on Removal Techniques for Phenolic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2,5-dichlorophenol. Retrieved from [Link]

  • ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?. Retrieved from [Link]

  • Fenyvesi, É., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Retrieved from [Link]

  • Inchem.org. (n.d.). ICSC 0440 - 3,5-DICHLOROPHENOL. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

Sources

Validation & Comparative

Technical Comparison Guide: FTIR Spectral Analysis of 2-Bromo-3,5-dichlorophenol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical document for analytical chemists and pharmaceutical researchers. It prioritizes the differentiation of 2-Bromo-3,5-dichlorophenol from its structural isomers and precursors, which is the critical challenge in quality control and synthesis verification.

Executive Summary & Application Context

This compound (CAS: 13659-22-8) is a specialized halogenated intermediate often utilized in the synthesis of agrochemicals and antifungal agents.[1] In drug development pipelines, its purity and structural integrity are paramount.

The primary analytical challenge lies in isomeric differentiation . The compound is structurally similar to its precursors (3,5-dichlorophenol) and its regioisomers (e.g., 4-bromo-3,5-dichlorophenol). While NMR provides definitive structural elucidation, FTIR is the preferred method for rapid Quality Control (QC) and raw material identification (RMID).

This guide compares the FTIR spectral performance of this compound against its critical "alternatives"—its structural mimics—and outlines a self-validating protocol for definitive identification.

Experimental Protocol: Signal Acquisition

To ensure data integrity and reproducibility, the following protocol synthesizes best practices for halogenated phenols.

A. Sample Preparation Methodologies
FeatureTransmission (KBr Pellet) ATR (Attenuated Total Reflectance)
Mechanism Light passes through sample dispersed in KBr matrix.Light reflects off crystal surface (ZnSe/Diamond).
Resolution Superior. Sharpens H-bonding peaks.Good, but peak intensities vary with penetration depth.
Suitability Recommended for QC. Best for resolving complex fingerprint regions (600-1500 cm⁻¹).Recommended for High-Throughput Screening.
Protocol Mix 1-2 mg sample with 200 mg dry KBr. Press at 8-10 tons for 2 mins.Place neat solid on crystal. Apply high pressure clamp.
B. Self-Validating System Checks
  • Background Correction: A fresh background scan (air or pure KBr) must be acquired every 30 minutes to eliminate atmospheric CO₂ (2350 cm⁻¹) and H₂O interference.

  • Polystyrene Calibration: Verify instrument accuracy using a standard polystyrene film. The peak at 1601.2 cm⁻¹ must be within ±1.0 cm⁻¹.

  • Hygroscopicity Check: If the broad OH band (>3200 cm⁻¹) significantly increases over time, the KBr pellet is absorbing moisture; the spectrum is invalid.

Spectral Analysis: Characteristic Peaks

The spectrum of this compound is defined by the interplay between the phenolic hydroxyl group and the halogenated ring.

Predicted Characteristic Bands

Note: Exact wavenumbers may shift slightly (±2-5 cm⁻¹) depending on the sampling matrix (solid vs. solution).

Functional GroupWavenumber (cm⁻¹)IntensityMechanistic Insight
Phenolic O-H Stretch 3350 – 3450 Broad/MedCritical Differentiator. The ortho-Bromine at C2 allows for intramolecular Hydrogen bonding (O-H···Br), causing a distinct shift compared to non-ortho substituted phenols.
Aromatic C-H Stretch 3050 – 3090 WeakCharacteristic of unsaturated C-H bonds on the benzene ring.
Ring C=C Stretch 1560 – 1590 Strong"Ring breathing" vibrations. The heavy halogen load often splits these bands.
C-O Stretch 1200 – 1260 StrongThe C-O bond is strengthened by the electron-withdrawing Cl/Br atoms, shifting it to higher frequencies than typical phenols.
Isolated C-H Bend 850 – 890 MediumFingerprint Key. Represents out-of-plane bending of the isolated hydrogens at positions 4 and 6.
C-Cl Stretch 680 – 750 StrongCharacteristic of aryl chlorides.
C-Br Stretch 500 – 650 MediumOften appears as a shoulder or distinct band in the far fingerprint region.

Comparative Analysis: Discrimination Power

This section objectively compares the FTIR "performance" of the target compound against its closest structural alternatives.

Scenario A: Target vs. Precursor (3,5-Dichlorophenol)
  • The Challenge: Distinguishing the brominated product from the unreacted starting material.

  • Spectral Evidence:

    • 3,5-Dichlorophenol: Lacks the ortho-Br. The OH stretch is typically broader and centered differently due to intermolecular H-bonding dominance.

    • This compound: The introduction of Br at C2 creates steric bulk and an intramolecular H-bond acceptor.

    • Verdict: Look for the appearance of the C-Br stretch (~600 cm⁻¹) and a sharpening/shift of the OH band to confirm bromination.

Scenario B: Target vs. Regioisomer (4-Bromo-3,5-dichlorophenol)
  • The Challenge: Differentiating the 2-bromo (ortho) isomer from the 4-bromo (para) isomer.

  • Spectral Evidence:

    • Symmetry: The 4-bromo isomer has a higher degree of symmetry (plane of symmetry through C1-C4). This often results in fewer IR active bands in the fingerprint region due to selection rules.

    • H-Bonding: The 4-bromo isomer lacks an ortho-halogen. Its OH stretch will behave like a standard phenol (free or intermolecularly bonded). The 2-bromo isomer (Target) has the Intramolecular O-H···Br interaction.

    • Fingerprint: The substitution pattern of the Target (1,2,3,5) creates specific "isolated H" bending modes different from the 4-bromo (1,3,4,5) pattern.

    • Verdict: The OH stretching region (3200-3550 cm⁻¹) is the most reliable discriminator. The Target will show the specific signature of ortho-halogen interaction.

Decision Logic & Workflow

The following diagram illustrates the logical pathway for validating the identity of this compound using FTIR.

FTIR_Workflow Start Start: Unknown Sample Analysis Prep Sample Prep: KBr Pellet (Target: Translucency) Start->Prep Scan Acquire Spectrum (4000 - 400 cm⁻¹) Prep->Scan CheckOH Analyze OH Region (3200 - 3550 cm⁻¹) Scan->CheckOH IsOrtho Is OH band shifted/sharp? (Indicates Ortho-Br H-bond) CheckOH->IsOrtho CheckFinger Analyze Fingerprint (800 - 900 cm⁻¹) IsOrtho->CheckFinger Yes (Ortho Effect) Result_Iso Suspect Isomer: 4-Bromo-3,5-dichlorophenol IsOrtho->Result_Iso No (Free OH profile) IsIsolated Isolated H Bands Present? CheckFinger->IsIsolated Result_Target Confirmed: This compound IsIsolated->Result_Target Yes (1,2,3,5 Pattern) Result_Pre Suspect Precursor: 3,5-Dichlorophenol IsIsolated->Result_Pre No (Missing C-Br bands)

Figure 1: Analytical decision tree for distinguishing this compound from common impurities.

References

  • National Institute of Standards and Technology (NIST). "Phenol, 3,5-dichloro- Infrared Spectrum."[2] NIST Chemistry WebBook, SRD 69. [Link][3]

  • National Institute of Standards and Technology (NIST). "Phenol, 2,4-dichloro- Infrared Spectrum."[3] NIST Chemistry WebBook, SRD 69. [Link][3]

  • PubChem. "this compound (Compound)."[4] National Library of Medicine. [Link]

  • SpectraBase. "2,5-Dichlorophenol Infrared Spectrum." Wiley Science Solutions. [Link]

  • LibreTexts Chemistry. "Interpreting Infrared Spectra: Phenols and Halogenated Hydrocarbons." [Link]

Sources

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